molecular formula C7H8ClN3 B2773178 2,3-Diaminobenzonitrile hydrochloride CAS No. 1881328-68-2

2,3-Diaminobenzonitrile hydrochloride

Cat. No.: B2773178
CAS No.: 1881328-68-2
M. Wt: 169.61
InChI Key: IZFGJGQBGKICHW-UHFFFAOYSA-N
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Description

2,3-Diaminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring, and a nitrile group at the 1 position. This compound is typically found in a hydrochloride salt form, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminobenzonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,3-dinitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro groups to amino groups, resulting in the formation of 2,3-Diaminobenzonitrile, which is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminobenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Diaminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diaminobenzonitrile
  • 3,4-Diaminobenzonitrile
  • 2,3-Diaminotoluene

Uniqueness

2,3-Diaminobenzonitrile hydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions with target molecules, making it a valuable compound in various research and industrial applications .

Biological Activity

2,3-Diaminobenzonitrile hydrochloride (CAS No. 73629-43-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 133.15 g/mol
  • Solubility : Highly soluble in water (3.64 mg/ml) .
  • Log P (octanol-water partition coefficient) : Approximately 0.82, indicating moderate lipophilicity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to inhibit certain enzymes and may affect cellular processes through:

  • Intercalation into Nucleic Acids : Similar compounds have been shown to intercalate into DNA and RNA, potentially disrupting replication and transcription processes.
  • Inhibition of Protein Synthesis : By binding to specific sites on ribosomal RNA, it may inhibit protein synthesis, which is crucial for cell growth and proliferation .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Assay Type
A5498.76 ± 1.692D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
MRC-5 (normal lung fibroblast)>502D

The compound showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) assays, likely due to differences in penetration and bioavailability within the cell structures .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The compound displayed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential role as an antimicrobial agent .

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study conducted on several synthesized derivatives showed that those containing the amidine moiety exhibited strong antitumor activity by binding to DNA at AT-rich sites. The results indicated that compounds similar to 2,3-diaminobenzonitrile could effectively inhibit tumor cell proliferation .
  • Antimicrobial Properties :
    Research highlighted that dicationic molecules with structural similarities to diamidine derivatives have shown broad-spectrum antimicrobial activities. These findings support the hypothesis that this compound may possess similar properties due to its structural characteristics .

Properties

IUPAC Name

2,3-diaminobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGJGQBGKICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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